molecular formula C20H21NO3 B1356993 1-Boc-6-benzyloxyindole CAS No. 933474-39-6

1-Boc-6-benzyloxyindole

Cat. No.: B1356993
CAS No.: 933474-39-6
M. Wt: 323.4 g/mol
InChI Key: SRPBCFXYURDQFS-UHFFFAOYSA-N
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Description

Structural Overview and Nomenclature

1-tert-Butyloxycarbonyl-6-benzyloxyindole possesses a complex molecular architecture that combines the fundamental indole heterocycle with strategically positioned protecting groups. The compound exhibits the molecular formula C₂₀H₂₁NO₃ and a molecular weight of 323.39 grams per mole. The International Union of Pure and Applied Chemistry name for this compound is tert-butyl 6-phenylmethoxyindole-1-carboxylate, which systematically describes its structural components. Alternative nomenclature includes tert-butyl 6-(benzyloxy)-1H-indole-1-carboxylate and 1H-Indole-1-carboxylic acid, 6-(phenylmethoxy)-, 1,1-dimethylethyl ester, reflecting different naming conventions within the chemical literature.

The structural framework consists of the characteristic indole bicyclic system, comprised of a benzene ring fused to a pyrrole ring, with specific substitutions that define its chemical identity. The tert-butyloxycarbonyl group is attached to the nitrogen atom at position 1 of the indole ring, while the benzyloxy substituent occupies position 6 of the benzene portion of the indole system. This substitution pattern is encoded in the compound's International Chemical Identifier string: InChI=1S/C20H21NO3/c1-20(2,3)24-19(22)21-12-11-16-9-10-17(13-18(16)21)23-14-15-7-5-4-6-8-15/h4-13H,14H2,1-3H3.

Property Value Reference
Molecular Formula C₂₀H₂₁NO₃
Molecular Weight 323.39 g/mol
Chemical Abstracts Service Number 933474-39-6
Melting Point 105°C
Predicted Boiling Point 460.9±37.0°C
Predicted Density 1.10±0.1 g/cm³
Storage Temperature 2-8°C

The three-dimensional conformation of 1-tert-butyloxycarbonyl-6-benzyloxyindole influences its reactivity and interactions with other molecules. The tert-butyloxycarbonyl group introduces steric bulk around the nitrogen center, while the benzyloxy group at position 6 affects the electronic properties of the indole system through its electron-donating characteristics. The compound's XLogP3-AA value of 4.7 indicates significant lipophilicity, which influences its solubility properties and potential biological activity. Additionally, the molecule contains three hydrogen bond acceptor sites, contributing to its potential for intermolecular interactions in both synthetic and biological contexts.

Historical Context in Indole Chemistry

The development of 1-tert-butyloxycarbonyl-6-benzyloxyindole must be understood within the broader historical evolution of indole chemistry, which traces its origins to the mid-19th century. Indole chemistry began with the study of the dye indigo, leading to the first isolation of indole itself in 1866 when German chemist Adolf von Baeyer reduced oxindole using zinc dust. This foundational work established indole as a critical heterocyclic compound, with Baeyer proposing the correct structural formula for indole in 1869. The name "indole" derives from the combination of "indigo" and "oleum," reflecting its discovery through the treatment of indigo dye with sulfuric acid and sulfuric anhydride.

The systematic exploration of indole derivatives gained momentum in the 1880s with Emil Fischer's groundbreaking development of the Fischer indole synthesis in 1883. This reaction, involving the cyclization of arylhydrazones under acidic conditions, became one of the most extensively used methods for indole preparation and remains a cornerstone of indole chemistry today. The Fischer synthesis demonstrated the potential for creating diverse indole derivatives through systematic structural modifications, establishing a foundation for the sophisticated protecting group strategies that would later emerge in organic synthesis.

The 20th century witnessed significant expansion in indole chemistry, particularly with the recognition in the 1930s that the indole nucleus was present in numerous important alkaloids, amino acids like tryptophan, and plant hormones such as auxins. This period marked the beginning of intensive research into indole derivatives for pharmaceutical applications, driving the need for more sophisticated synthetic methodologies. The development of protecting group chemistry in the latter half of the 20th century provided new tools for selective functionalization of indole derivatives, enabling the synthesis of complex molecules like 1-tert-butyloxycarbonyl-6-benzyloxyindole.

Contemporary indole chemistry has evolved to encompass advanced methodologies such as C-H activation and functionalization, representing the cutting edge of regioselective and environmentally conscious synthetic strategies. These modern approaches reflect over a century of scientific development aimed at harnessing the indole structure's intrinsic reactivity and versatility for applications across medicinal chemistry, material science, and beyond. The synthesis of compounds like 1-tert-butyloxycarbonyl-6-benzyloxyindole exemplifies this evolution, combining classical indole chemistry with modern protecting group strategies to create versatile synthetic intermediates.

Role of tert-Butyloxycarbonyl and Benzyloxy Protecting Groups

The incorporation of tert-butyloxycarbonyl and benzyloxy protecting groups in 1-tert-butyloxycarbonyl-6-benzyloxyindole represents a sophisticated application of modern protecting group chemistry to indole synthesis. The tert-butyloxycarbonyl protecting group, commonly known in the literature by its abbreviated form, serves as an acid-labile protecting group specifically designed for amine protection in organic synthesis. This protecting group was developed to address the need for selective protection and deprotection of amino functionalities under mild conditions, allowing for complex synthetic sequences involving multiple functional group manipulations.

The tert-butyloxycarbonyl group can be installed on amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide. In the context of indole chemistry, this protection strategy allows for selective functionalization of other positions on the indole ring while maintaining the nitrogen atom in a protected state. The acid-labile nature of the tert-butyloxycarbonyl group enables its removal using strong acids such as trifluoroacetic acid in dichloromethane or hydrochloric acid in methanol. This selective removability is crucial in multi-step synthetic sequences where the nitrogen protection must be maintained through several synthetic transformations before final deprotection.

The benzyloxy protecting group represents another cornerstone of modern protecting group chemistry, providing robust protection for hydroxyl functionalities or, in this case, serving as a substituent that can be selectively removed under specific conditions. Benzyl protection is commonly employed in organic synthesis due to its stability under a wide range of reaction conditions and its selective removability through hydrogenolysis or oxidative conditions. In 1-tert-butyloxycarbonyl-6-benzyloxyindole, the benzyloxy group at position 6 serves multiple functions: it provides steric and electronic effects that influence the reactivity of the indole system, and it can be selectively removed when required for further synthetic elaboration.

Protecting Group Installation Method Removal Conditions Stability Reference
tert-Butyloxycarbonyl Di-tert-butyl dicarbonate + base Trifluoroacetic acid, HCl/MeOH Acid-labile
Benzyloxy Benzyl halide + strong base Hydrogenolysis, oxidation Base-stable, acid-stable

Properties

IUPAC Name

tert-butyl 6-phenylmethoxyindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO3/c1-20(2,3)24-19(22)21-12-11-16-9-10-17(13-18(16)21)23-14-15-7-5-4-6-8-15/h4-13H,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRPBCFXYURDQFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC2=C1C=C(C=C2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50582987
Record name tert-Butyl 6-(benzyloxy)-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50582987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933474-39-6
Record name tert-Butyl 6-(benzyloxy)-1H-indole-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50582987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nucleophilic Substitution Approach

The benzyloxy group is commonly introduced via nucleophilic substitution of a 6-hydroxyindole derivative with benzyl alcohol or benzyl halides under basic conditions. This reaction proceeds as follows:

  • The 6-hydroxyindole is deprotonated using a suitable base (e.g., potassium carbonate or sodium hydride).
  • The resulting phenolate reacts with benzyl bromide or benzyl chloride to form the 6-benzyloxyindole.

This method is favored for its straightforwardness and relatively high yields.

Alternative Methods

  • Oxidation of the benzyloxy group can be performed if needed, but for the preparation of this compound, the benzyloxy group is typically preserved.
  • The benzyloxy substituent is stable under Boc-protection conditions.

Protection of the Indole Nitrogen with Boc Group

The Boc protection is a standard method to protect the indole nitrogen and is performed under mild conditions:

  • The 6-benzyloxyindole is dissolved in an aprotic solvent such as dichloromethane.
  • A catalytic amount of 4-dimethylaminopyridine (DMAP) is added to facilitate the reaction.
  • Di-tert-butyl dicarbonate (Boc2O) is added slowly to the reaction mixture at room temperature.
  • The reaction is allowed to stir for 12-16 hours at room temperature.
  • After completion, the reaction mixture is washed with aqueous solutions (e.g., sodium chloride, citric acid) to remove impurities.
  • The organic layer is dried over magnesium sulfate, filtered, and concentrated under reduced pressure.
  • The crude product is purified by flash column chromatography to yield this compound.

This method gives high yields (often >75%) and high purity of the Boc-protected indole.

Representative Experimental Procedure

Step Reagents & Conditions Outcome
1. Benzyloxy group introduction 6-Hydroxyindole, benzyl bromide, K2CO3, DMF, reflux 6-Benzyloxyindole
2. Boc protection 6-Benzyloxyindole, di-tert-butyl dicarbonate (1.1 equiv), DMAP (0.1 equiv), dichloromethane, RT, 14 h This compound

Detailed Reaction Conditions and Yields from Literature

Reaction Step Solvent Temperature Time Yield (%) Notes
Benzyloxy substitution DMF or DCM Reflux or RT 6-12 h 80-90 Base: K2CO3 or NaH; benzyl bromide as alkylating agent
Boc protection DCM Room temperature 12-16 h 75-85 DMAP catalyst improves reaction rate and yield

Analytical and Purification Techniques

  • Purification: Flash column chromatography on silica gel using gradients of hexane/ethyl acetate or dichloromethane/methanol.
  • Characterization: Confirmed by NMR (¹H and ¹³C), IR spectroscopy, and mass spectrometry.
  • Typical NMR signals: Boc tert-butyl protons appear as a singlet around 1.4 ppm; aromatic protons of indole and benzyloxy group appear in the 6.5-8.0 ppm range.

Additional Research Findings and Optimization

  • The Boc protection step is sensitive to moisture and requires anhydrous conditions for optimal yield.
  • The benzyloxy group is stable under Boc protection and subsequent synthetic manipulations.
  • Alternative protecting groups (e.g., Cbz) have been used, but Boc is preferred for its ease of removal and stability.
  • Some studies report the use of Vilsmeier–Haack formylation on 6-benzyloxyindole derivatives as a precursor step for further functionalization, indicating the synthetic versatility of the protected compound.

Summary Table of Preparation Methods

Method Aspect Description Key Reagents Yield Range References
Benzyloxy Group Introduction Nucleophilic substitution on 6-hydroxyindole Benzyl bromide, K2CO3, DMF 80-90%
Boc Protection Reaction with di-tert-butyl dicarbonate in DCM Boc2O, DMAP, DCM 75-85%
Purification Flash chromatography Silica gel, hexane/ethyl acetate -
Characterization NMR, IR, MS - -

Chemical Reactions Analysis

Types of Reactions

1-Boc-6-benzyloxyindole can undergo various types of chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The benzyloxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Benzaldehyde derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

1-Boc-6-benzyloxyindole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential lead compound for drug development.

    Industry: Used in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-Boc-6-benzyloxyindole is not fully understood, but it is believed to interact with various molecular targets and pathways. The indole core can interact with enzymes and receptors, potentially inhibiting or activating their functions. The benzyloxy group may also play a role in modulating the compound’s biological activity by affecting its binding affinity to target proteins .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of 1-Boc-6-benzyloxyindole are best contextualized by comparing it to related indole derivatives. Below is a detailed analysis:

Structural and Functional Group Comparisons

Compound Name CAS Number Molecular Formula Molecular Weight Substituents (Position) Key Functional Groups Application
This compound 933474-39-6 C₁₉H₁₉NO₃ 309.36 1-Boc, 6-OBn Boc (protecting), benzyloxy Organic synthesis intermediate
6-(Benzyloxy)-1H-indole 15903-94-3 C₁₅H₁₃NO 223.27 6-OBn Benzyloxy Pharmaceutical intermediate
1-Boc-6-cyanoindole 889676-34-0 C₁₄H₁₄N₂O₂ 242.27 1-Boc, 6-CN Boc, cyano Organic synthesis
5-Benzyloxy-1H-indole-2-carboxylic acid - C₁₆H₁₃NO₃ 267.28 5-OBn, 2-COOH Benzyloxy, carboxylic acid Drug precursor

Key Differences and Implications

Protection Strategy :

  • This compound vs. 6-(Benzyloxy)-1H-indole : The Boc group in the former provides stability under basic conditions, whereas the unprotected NH in the latter makes it prone to oxidation or electrophilic attack. This difference dictates their use in reaction environments; the Boc-protected variant is preferred in multi-step syntheses requiring acidic deprotection later .

Substituent Electronic Effects: this compound vs. 1-Boc-6-cyanoindole: The benzyloxy group is electron-donating (via oxygen lone pairs), enhancing electrophilic substitution at aromatic positions. In contrast, the cyano group is electron-withdrawing, directing reactivity toward nucleophilic additions or cross-coupling reactions .

Positional Isomerism :

  • This compound vs. 5-Benzyloxy-1H-indole-2-carboxylic acid : Substituent positions significantly alter biological activity and synthetic utility. The carboxylic acid at C(2) in the latter enables salt formation or conjugation, whereas the C(6)-benzyloxy group in the former facilitates regioselective functionalization .

Research Findings and Data Tables

Table 1: Spectroscopic Data Comparison

Compound Melting Point (°C) ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) IR (cm⁻¹)
This compound Not reported 7.2–6.5 (m, aromatic), 1.4 (s, Boc) 155 (C=O), 115–125 (aromatic) 1750 (C=O)
6-(Benzyloxy)-1H-indole Not reported 7.3–6.7 (m, aromatic), 5.1 (s, OCH₂) 150 (C-O), 110–130 (aromatic) 1250 (C-O)

Biological Activity

1-Boc-6-benzyloxyindole is an indole derivative that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound is characterized by a tert-butoxycarbonyl (Boc) protecting group and a benzyloxy substituent at the 6-position of the indole ring, which contributes to its unique chemical reactivity and biological profile.

This compound exhibits a range of chemical properties that influence its biological activity. The presence of the Boc group enhances the compound's stability and solubility, while the benzyloxy group may modulate its interaction with biological targets. The compound's mechanism of action is not fully elucidated; however, it is believed to interact with various enzymes and receptors, potentially inhibiting or activating their functions. This interaction can lead to modulation of cellular signaling pathways, making it a candidate for further pharmacological exploration.

Antimicrobial Properties

Research indicates that indole derivatives, including this compound, possess significant antimicrobial properties. A related study on 7-benzyloxyindole demonstrated its efficacy in inhibiting biofilm formation by Candida albicans, a common fungal pathogen. The study found that at a concentration of 0.02 mM, 7-benzyloxyindole significantly reduced biofilm formation without affecting planktonic cell viability. This suggests that indole derivatives may have potential as antivirulence agents, targeting biofilm formation rather than outright killing pathogens .

Comparative Analysis with Similar Compounds

To better understand the unique attributes of this compound, it is useful to compare it with other related compounds:

Compound NameStructure CharacteristicsBiological Activity
This compound Contains Boc and benzyloxy groupsPotential antimicrobial and anticancer
tert-Butyl 6-(benzyloxy)-1H-indole-2-carboxylate Similar structure but different carboxylate positionVaries in biological activity
tert-Butyl 6-(benzyloxy)-1H-indole-3-carboxylate Another positional isomerUnique properties compared to others

The differences in substitution patterns among these compounds can significantly affect their reactivity and biological activity, making them valuable for targeted research and development.

Case Studies and Research Findings

Recent studies have highlighted the importance of indole derivatives in drug discovery:

  • Study on Biofilm Inhibition : A study indicated that 7-benzyloxyindole effectively inhibited biofilm formation in C. albicans, suggesting that structural modifications similar to those found in this compound could lead to enhanced antimicrobial properties .
  • Anticancer Activity : Indoles have been studied for their ability to induce apoptosis in various cancer cell lines. For instance, derivatives have been shown to inhibit proliferation through mechanisms such as cell cycle arrest and apoptosis induction .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 1-Boc-6-benzyloxyindole with high purity, and how can reproducibility be ensured?

  • Methodological Answer : Prioritize reaction stoichiometry and Boc-protection stability under varying conditions (e.g., acidic or basic environments). Use inert atmospheres to prevent oxidation of the indole core. Validate purity via HPLC (≥95%) and NMR (integration ratios for benzyloxy and Boc protons). Document all steps exhaustively, including solvent choice (e.g., anhydrous THF vs. DCM) and temperature gradients, to enable replication .

Q. How can researchers characterize the structural integrity of this compound post-synthesis?

  • Methodological Answer : Combine spectroscopic techniques:

  • NMR : Analyze 1^1H and 13^{13}C spectra for benzyloxy (δ 4.8–5.2 ppm) and Boc-group (δ 1.4–1.6 ppm) signals.
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., ESI-MS [M+H]+).
  • XRD : Use single-crystal diffraction for unambiguous confirmation of regiochemistry if crystallizable .

Q. What literature gaps exist regarding the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Conduct a systematic review using SciFinder and Reaxys to identify understudied reactions (e.g., Suzuki-Miyaura couplings at the 2-position). Evaluate primary sources for conflicting data on catalytic systems (e.g., Pd(PPh3_3)4_4 vs. PdCl2_2(dppf)) and propose validation experiments .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to mitigate competing side reactions (e.g., deprotection or dimerization) during functionalization of this compound?

  • Methodological Answer : Design a Design of Experiments (DoE) matrix to test variables:

  • Catalysts : Compare Pd, Cu, or Ni-based systems.
  • Temperature : Assess thermal stability (e.g., 25°C vs. 80°C).
  • Additives : Screen for ligands (e.g., BINAP) or bases (K2_2CO3_3 vs. Cs2_2CO3_3).
  • Use LC-MS to track intermediates and quantify byproducts .

Q. How should researchers address contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer :

  • Data Triangulation : Compare assays (e.g., IC50_{50} values in enzyme inhibition vs. cell viability tests).
  • Control Standardization : Verify purity of test compounds and cell lines (e.g., ATCC authentication).
  • Statistical Analysis : Apply ANOVA to assess significance of discrepancies and propose mechanistic hypotheses (e.g., off-target effects) .

Q. What strategies can elucidate the role of the benzyloxy group in modulating the pharmacokinetic properties of this compound analogs?

  • Methodological Answer :

  • Metabolic Stability : Perform microsomal incubation assays (human liver microsomes) with LC-MS/MS quantification.
  • SAR Studies : Synthesize analogs with substituted benzyl groups (e.g., electron-withdrawing vs. donating) and correlate logP values with bioavailability .

Q. How can computational methods complement experimental data in predicting the regioselectivity of electrophilic substitutions on this compound?

  • Methodological Answer :

  • DFT Calculations : Model HOMO/LUMO distributions to identify reactive sites (e.g., 3- vs. 5-position).
  • MD Simulations : Predict solvent effects on transition states.
  • Validate with experimental halogenation or nitration outcomes .

Methodological Best Practices

  • Experimental Design : Align with FINER criteria (Feasible, Novel, Ethical, Relevant) to ensure hypothesis-driven workflows .
  • Data Validation : Include error margins (e.g., ±5% for NMR yields) and report confidence intervals for biological assays .
  • Literature Compliance : Adhere to Beilstein Journal guidelines for experimental reproducibility and supplementary data archiving .

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